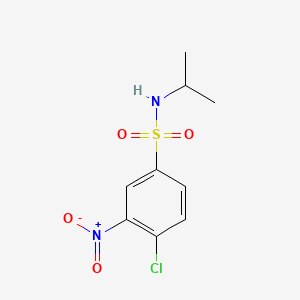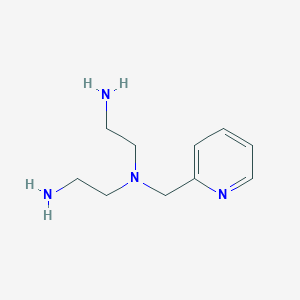
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-
描述
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-, also known as 4-Hydroxy-nabumetone, is a chemical compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . This compound is derived from 6-Methoxy-2-naphthalenecarboxaldehyde and is used in various scientific research applications, particularly in studies involving aldehyde dehydrogenase enzymes .
生化分析
Biochemical Properties
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- plays a crucial role in biochemical reactions, particularly those involving aldehyde dehydrogenase enzymes. This compound is used as a diagnostic reagent in tumor studies, where it interacts with aldehyde dehydrogenase enzymes to form fluorescent substrates. These interactions are essential for inhibition studies related to hypertension and vascular inflammation . The nature of these interactions involves the binding of the compound to the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex.
Cellular Effects
The effects of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation. The compound’s impact on cell signaling pathways includes the activation of pathways related to cell survival and proliferation, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- exerts its effects through specific binding interactions with biomolecules. The compound binds to aldehyde dehydrogenase enzymes, inhibiting their activity and leading to the accumulation of aldehydes within the cell. This inhibition results in changes in gene expression, particularly those genes involved in detoxification and stress response pathways. Additionally, the compound can activate or inhibit other enzymes, depending on the cellular context, further influencing cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations .
Dosage Effects in Animal Models
The effects of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is involved in several metabolic pathways, particularly those related to aldehyde metabolism. The compound interacts with enzymes such as aldehyde dehydrogenase, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. The compound’s localization can affect its function, as it may interact with different biomolecules depending on its subcellular distribution .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for large-scale production.
化学反应分析
Types of Reactions
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is used in various scientific research applications, including:
作用机制
The mechanism of action of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- involves its interaction with molecular targets such as aldehyde dehydrogenase enzymes. The compound acts as a substrate or inhibitor in enzymatic reactions, affecting the metabolic pathways involving aldehydes . The specific pathways and molecular targets depend on the context of the research and the specific application of the compound.
相似化合物的比较
Similar Compounds
6-Methoxy-2-naphthalenecarboxaldehyde: A precursor in the synthesis of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-.
Uniqueness
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is unique due to its specific structure and its applications in research involving aldehyde dehydrogenase enzymes. Its ability to form fluorescent substrates and its use in diagnostic reagents make it valuable in scientific research .
属性
IUPAC Name |
4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9,15,17H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOFWGGVFLUZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431216 | |
| Record name | 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98386-83-5 | |
| Record name | 4-Hydroxy-4-(6-methoxy-2-naphthalenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98386-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Amino-6-bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3059272.png)


![Benzenamine, 2-[(2-aminophenoxy)methyl]-](/img/structure/B3059276.png)
![5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3059277.png)



